4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline
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Overview
Description
4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline is an organic compound that belongs to the class of imines This compound is characterized by the presence of a bromophenyl group and a diethylaniline moiety connected through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline typically involves the condensation reaction between 4-bromoaniline and N,N-diethylaniline in the presence of a suitable aldehyde, such as benzaldehyde. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage can participate in reversible binding with biological macromolecules, affecting their function. The bromophenyl group may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-fluorophenyl)imino]methyl]-N,N-diethylaniline
- 4-[(E)-[(4-chlorophenyl)imino]methyl]-N,N-diethylaniline
- 4-[(E)-[(4-iodophenyl)imino]methyl]-N,N-diethylaniline
Uniqueness
4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems. Additionally, the electronic properties of the bromophenyl group can affect the compound’s overall stability and reactivity.
Properties
Molecular Formula |
C17H19BrN2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H19BrN2/c1-3-20(4-2)17-11-5-14(6-12-17)13-19-16-9-7-15(18)8-10-16/h5-13H,3-4H2,1-2H3 |
InChI Key |
YWMVXLSSSKJXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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